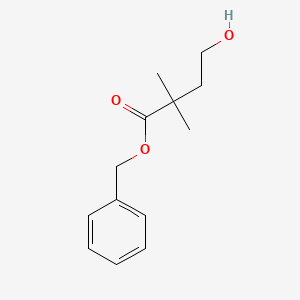
5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one
Übersicht
Beschreibung
5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridinone core substituted with a bromine atom, a cyclopropyl group, and a pyrazolylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and acetoacetate derivatives.
Amination: The pyrazolylamino group can be introduced through a nucleophilic substitution reaction using 3-amino-1-cyclopropyl-1H-pyrazole as the nucleophile.
Methylation: The methyl group at the 1-position can be introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolylamino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the bromine atom or the pyrazolylamino group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolylamino group.
Reduction: Reduced derivatives with the bromine atom or pyrazolylamino group replaced by hydrogen.
Substitution: Substituted derivatives with the bromine atom replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as electronic or optical materials.
Wirkmechanismus
The mechanism of action of 5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-phenylpyridin-2(1H)-one: Similar structure with a phenyl group instead of a methyl group.
5-Bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-ethylpyridin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.
5-Chloro-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-2(1H)-one: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C12H13BrN4O |
|---|---|
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
5-bromo-3-[(1-cyclopropylpyrazol-3-yl)amino]-1-methylpyridin-2-one |
InChI |
InChI=1S/C12H13BrN4O/c1-16-7-8(13)6-10(12(16)18)14-11-4-5-17(15-11)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,14,15) |
InChI-Schlüssel |
IBJWOEAEZKYWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C(C1=O)NC2=NN(C=C2)C3CC3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Pyrrolo[3,2-c]pyridin-1-yl-acetic acid](/img/structure/B8456747.png)

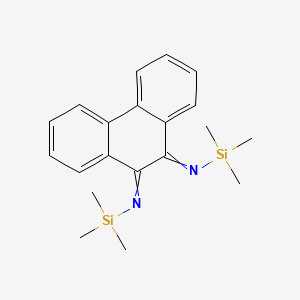
![6-(3-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8456760.png)
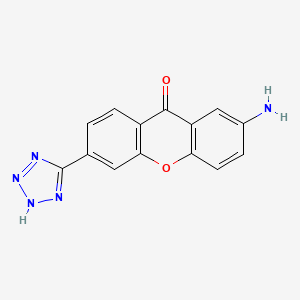




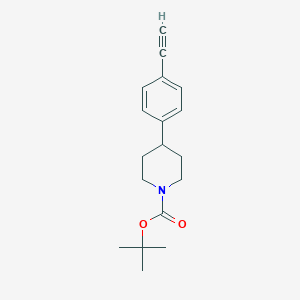
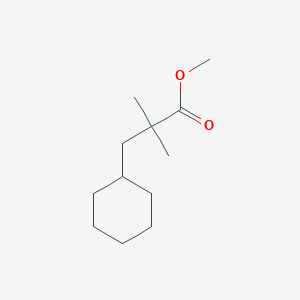
![4-chloro-7-isopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B8456824.png)

